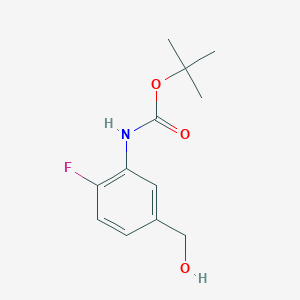

tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate

Description

Tert-Butyl (3-((2-Chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate

| Parameter | Target Compound | Pyrimidine Derivative |

|---|---|---|

| Molecular Formula | C₁₂H₁₆FNO₃ | C₁₅H₁₆ClFN₄O₂ |

| Molar Mass (g/mol) | 241.26 | 338.76 |

| Key Functional Groups | –F, –CH₂OH | –Cl, –F, pyrimidine ring |

| Predicted logP | 1.8 | 2.9 |

The pyrimidine derivative’s higher logP reflects increased hydrophobicity from the heteroaromatic system, limiting aqueous solubility compared to the target compound.

Tert-Butyl N-[3-(3-Hydroxypropyl)phenyl]carbamate

| Parameter | Target Compound | Hydroxypropyl Derivative |

|---|---|---|

| Substituent Position | C2-F, C5-CH₂OH | C3-(CH₂)₃OH |

| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) |

| Synthetic Utility | Kinase inhibitor intermediate | Solubility-enhancing moiety |

The hydroxypropyl derivative’s flexible chain improves solubility in apolar media but reduces rigidity for target binding.

Structural Implications for Drug Design

The target compound’s fluorine atom enhances metabolic stability by resisting oxidative degradation, while the hydroxymethyl group serves as a handle for further functionalization (e.g., esterification, glycosylation). Its balanced logP and hydrogen-bonding capacity make it preferable over bulkier analogs for blood-brain barrier penetration in CNS drug candidates.

Properties

IUPAC Name |

tert-butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-10-6-8(7-15)4-5-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGJRKNOTDSSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorinated phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and hydroxymethyl group onto the phenyl ring . The reaction conditions often include the use of a base like cesium carbonate in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-fluoro-5-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory properties. For instance, a series of related compounds were synthesized and tested for their efficacy in reducing inflammation in vivo using the carrageenan-induced rat paw edema model. Compounds similar to tert-butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate showed promising results, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This highlights the potential of these compounds as therapeutic agents for inflammatory conditions.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Structure-activity relationship (SAR) studies have indicated that modifications to the phenolic structure can enhance the antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, certain derivatives demonstrated low micromolar IC50 values, indicating strong inhibitory effects on cancer cell proliferation . The introduction of specific substituents was found to significantly improve solubility and bioactivity, making these compounds candidates for further development in cancer therapy.

Synthetic Methodologies

Synthesis of Lacosamide Derivatives

One of the notable applications of this compound is its role as a synthetic intermediate in the preparation of lacosamide and related compounds. The synthesis involves the use of tert-butyl carbamate derivatives as precursors, which undergo various reactions to yield pharmacologically active molecules . This pathway not only enhances the efficiency of drug synthesis but also improves yields compared to traditional methods.

Chemoselective Reactivity

Recent studies have explored the chemoselective reactivity of phenylcarbamates, including tert-butyl derivatives. These investigations revealed that primary amines react selectively, forming urea derivatives under specific conditions. This property can be leveraged in synthetic organic chemistry to create complex molecules with high specificity .

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate enzymes by forming covalent or non-covalent interactions with active sites. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (e.g., -Br, -CF3, -CN): Enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki with boronic acids in ). Fluorine: Reduces metabolic degradation and improves bioavailability, as seen in pyrimidine derivatives .

Synthetic Strategies: Suzuki-Miyaura Coupling: Used to introduce aryl groups to halogenated intermediates, as demonstrated in the synthesis of tert-butyl ((4-cyano-5-(4-(hydroxymethyl)phenyl)thiazol-2-yl)methyl)carbamate (compound 30) . Protection/Deprotection: Boc groups are removed under acidic conditions (e.g., TFA in DCM), as shown in the preparation of compound 23 from 43 .

Pharmacological Relevance :

- BACE1 Inhibitors : Compounds like those in leverage fluorophenyl and heterocyclic motifs for β-secretase inhibition, a target in Alzheimer’s disease.

- HDAC Inhibitors : Thiazole-containing analogs (e.g., compound 30 in ) may modulate histone deacetylase activity.

Stability and Toxicity Considerations

- Chemical Stability : Boc-protected compounds are generally stable under basic conditions but hydrolyze in acidic or oxidative environments .

- Toxicity Profiles : Analogs like tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) per GHS classification .

Biological Activity

tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group, a fluorine atom, and a hydroxymethyl substituent on a phenyl ring, which contribute to its unique chemical behavior. Its molecular formula is C12H16FNO3, with a molecular weight of approximately 229.26 g/mol. The presence of the fluorine atom is significant for enhancing lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom may enhance binding affinity to specific receptors or enzymes. The compound's mechanism of action involves modulation of signaling pathways, potentially influencing cellular processes such as apoptosis and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it was tested in a carrageenan-induced rat paw edema model, showing significant inhibition of inflammation compared to control groups. The percentage of inhibition ranged from 39% to 54%, indicating its potential as an anti-inflammatory agent .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

The compound has been evaluated for its effects on CFTR function, which is crucial in cystic fibrosis treatment. In cell-based assays, this compound demonstrated the ability to potentiate CFTR activity, suggesting its potential use in therapies targeting cystic fibrosis .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound exhibits enhanced biological activity due to the combination of its functional groups. For example:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial & Anti-inflammatory | 0.236 |

| Compound A | Antimicrobial | 0.500 |

| Compound B | Anti-inflammatory | 0.300 |

Case Studies

- Case Study on Antimicrobial Activity : In a study conducted by , this compound was tested against a panel of bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µM.

- Case Study on CFTR Potentiation : Another study highlighted the compound's role in enhancing chloride secretion in human bronchial epithelial cells with CFTR mutations, demonstrating an EC50 value of 1.5 µM .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl (2-fluoro-5-(hydroxymethyl)phenyl)carbamate, and how is purity ensured?

- Methodology :

- Step 1 : Introduce the tert-butyl carbamate (Boc) protecting group to the amine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) .

- Step 2 : Fluorinate the aromatic ring at the ortho position using electrophilic fluorinating agents (e.g., Selectfluor®) or via directed ortho-metalation strategies .

- Step 3 : Purify via column chromatography (silica gel, eluent: hexane/EtOAc gradient) and confirm purity (>95%) using HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for structural characterization?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), fluorophenyl protons (δ 6.5–7.5 ppm), and hydroxymethyl (-CH2OH, δ ~4.5 ppm) .

- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and O-H stretching (~3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 257.2614) .

Q. What are the optimal storage conditions to maintain compound stability?

- Protocol :

- Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar).

- Avoid exposure to moisture (hygroscopic hydroxymethyl group) and incompatible materials (strong acids/bases, oxidizing agents) .

Advanced Research Questions

Q. How do the carbamate and hydroxymethyl groups influence reactivity in cross-coupling or functionalization reactions?

- Mechanistic Insights :

- Carbamate Stability : The Boc group is acid-labile (cleaved with TFA or HCl in dioxane) but stable under basic conditions, enabling selective deprotection in multi-step syntheses .

- Hydroxymethyl Reactivity : Susceptible to oxidation (e.g., MnO₂ → aldehyde) or esterification (e.g., Ac₂O → acetate). Steric hindrance from the tert-butyl group may slow nucleophilic attacks .

Q. What strategies mitigate toxicity risks during in vitro or in vivo studies?

- Risk Management :

- Acute Toxicity : Follow GHS H302 (harmful if swallowed) and H319 (eye irritation) guidelines. Use in vitro assays (e.g., MTT for cytotoxicity) before animal testing .

- Chronic Exposure : Implement engineering controls (fume hoods) and PPE (nitrile gloves, FFP2 respirators) to limit inhalation/contact .

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

- Case Studies :

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antiviral agents. The fluorophenyl moiety enhances metabolic stability; the hydroxymethyl group serves as a handle for conjugation (e.g., PEGylation) .

- Biocatalysis : Enzymatic resolution (e.g., lipases) to access enantiomerically pure derivatives for chiral drug candidates .

Q. What analytical methods detect hazardous byproducts from thermal decomposition?

- Decomposition Analysis :

- TGA/DSC : Monitor thermal stability (decomposition onset ~200°C).

- GC-MS : Identify volatile byproducts (e.g., isobutylene from Boc cleavage or HF release under extreme conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.